2-(7-Oxoazepan-2-yl)acetic acid
Overview
Description
2-(7-Oxoazepan-2-yl)acetic acid, also known as (7-oxo-2-azepanyl)acetic acid, is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(7-Oxoazepan-2-yl)acetic acid is 1S/C8H13NO3/c10-7-4-2-1-3-6(9-7)5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12). The InChI key is MLYVSXUFKSLCGA-UHFFFAOYSA-N .Scientific Research Applications
Synthetic Applications and Derivative Development
Synthesis of 1,3-Oxazepine Compounds : New 1,3-oxazepine derivatives were prepared from Schiff bases, which might be relevant to the structural motif of “2-(7-Oxoazepan-2-yl)acetic acid”. These derivatives showed potential as antibiotics, indicating the versatility of oxazepine compounds in synthesizing bioactive molecules (Abood, 2010).
One-Pot Synthesis in Green Chemistry : A study described a green, efficient one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, highlighting the importance of such compounds in green chemistry and their potential applications in creating various pharmaceutical agents (Rasouli et al., 2012).
Biological and Pharmaceutical Potential
Antibacterial and Anticancer Properties : Certain derivatives structurally related to “2-(7-Oxoazepan-2-yl)acetic acid” have been investigated for their antibacterial and anticancer activities. For instance, compounds synthesized from 2-hydroxypyridine and chloroacetic acid demonstrated significant antibacterial activity, pointing towards the potential of similar compounds in medical applications (Mohammad et al., 2017).
Molecular and Structural Analysis : Detailed molecular and structural analyses of compounds like (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid offer insights into the dynamics and electron density of biologically active molecules, which could be beneficial for understanding and improving the biological activities of “2-(7-Oxoazepan-2-yl)acetic acid” derivatives (Wang et al., 2016).
Safety And Hazards
The safety information available indicates that 2-(7-Oxoazepan-2-yl)acetic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(7-oxoazepan-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-4-2-1-3-6(9-7)5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVSXUFKSLCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Oxoazepan-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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